2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester
Overview
Description
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester, also known as 2-Pyrazinylpropanoic acid ethyl ester, is a synthetic compound used in the research and development of new drugs. It has been studied for its potential applications in the fields of biochemistry and physiology, and is used in laboratory experiments to investigate the effects of various compounds on the body.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazine derivatives are often used as key synthons in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
Inhibition Studies
Some pyrazine analogs have been studied for their potential as inhibitors of enzymes like aldose reductase, which is significant in managing complications related to diabetes .
Antioxidant Activity
Chalcones and their pyrazine analogs have been explored for their antioxidant properties, which are important in combating oxidative stress-related diseases .
Cytotoxic Agents
Certain pyrazine compounds have been identified as active cytotoxic agents, which could be beneficial in cancer research and therapy .
Synthesis of Medical Intermediates
Pyrazine derivatives can serve as intermediates in the synthesis of medically relevant compounds, such as Dabigatran etexilate, a thrombin inhibitor .
properties
IUPAC Name |
ethyl 3-pyrazin-2-ylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNVDNXLOPSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.